molecular formula C19H21FN2O2S B5044298 5-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-thiophenecarboxamide

5-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-thiophenecarboxamide

Cat. No.: B5044298
M. Wt: 360.4 g/mol
InChI Key: DOXMCTWMNWUYRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. For example, the fluorobenzyl group might be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings in the fluorobenzyl and thiophene groups would contribute to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic acyl substitution, and the piperidine ring might participate in reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the acetyl and carboxamide could affect its solubility in different solvents .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under different conditions, or investigating its behavior in biological systems .

Properties

IUPAC Name

5-acetyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-13(23)17-8-9-18(25-17)19(24)21-15-6-4-10-22(12-15)11-14-5-2-3-7-16(14)20/h2-3,5,7-9,15H,4,6,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXMCTWMNWUYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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